Home > Products > Screening Compounds P103370 > 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate - 353515-23-8

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate

Catalog Number: EVT-3056845
CAS Number: 353515-23-8
Molecular Formula: C18H14N2O4
Molecular Weight: 322.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Compound Description: 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a dihydropyridazinone derivative. [] Its crystal structure is characterized by inversion dimers formed through N—H⋯O hydrogen bonds, creating an (8) ring motif. []

Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate

Compound Description: Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate is another dihydropyridazinone derivative. [] Its crystal structure exhibits intermolecular C—H⋯O interactions. []

1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-pyridazinyl)-2H-indol-2-one (LY195115)

Compound Description: LY195115 is a cardiotonic dihydropyridazinone compound known for its potent inhibition of sarcoplasmic reticulum-derived phosphodiesterase (SR-PDE) (Ki = 80 nM). [] It exhibits potent positive inotropic effects both in vitro and in vivo. [] The three-dimensional structure of LY195115 has been mapped using X-ray crystallography. []

1,3-dihydro-3,3-dimethyl-5-(pyridazinyl)-2H-indol-2-one (Compound 4)

Compound Description: This compound is an analogue of LY195115, possessing a completely unsaturated pyridazinone ring. [] Despite the lack of puckering in the pyridazinone moiety, it demonstrates equipotent inotropic activity compared to LY195115. []

1,3-dihydro-3,3-dimethyl-5-(4-methyl-1,4,5,6-tetrahydro-6-oxo-pyridazinyl)-2H-indol-2-one (Compound 2)

Compound Description: This compound is another analogue of LY195115, featuring a methyl substituent at the 4-position of the dihydropyridazinone ring. [] It displays a 2-fold increase in potency compared to LY195115, suggesting that the methyl substitution induces only minor alterations in overall molecular topology. []

1,3-dihydro-3,3-dimethyl-5-(4-methylpyridazinyl)-2H-indol-2-one (Compound 5)

Compound Description: Compound 5 is the 4-methyl analogue of the pyridazinone derivative (Compound 4). [] Notably, it exhibits a 4.4-fold reduction in activity compared to Compound 4, potentially attributed to the methyl-induced molecular nonplanarity. []

Overview

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate is a chemical compound characterized by its unique pyridazine structure, which is of significant interest in medicinal chemistry. The compound is classified as a pyridazine derivative and is recognized for its potential biological activities. The molecular formula for this compound is C17H16N2O3C_{17}H_{16}N_{2}O_{3}, with a molecular weight of approximately 292.29 g/mol.

Source and Classification

This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Key Organics, which provide detailed specifications regarding its purity and structural information. It falls under the category of heterocyclic compounds, specifically pyridazines, which are known for their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate typically involves multi-step organic reactions. Common synthetic methods may include:

  1. Condensation Reactions: Utilizing appropriate aldehydes and ketones to form the pyridazine ring.
  2. Cyclization: The formation of the dihydropyridazine structure through cyclization reactions involving suitable precursors.
  3. Functional Group Modifications: Introducing the methoxybenzenecarboxylate moiety via esterification or acylation reactions.

Technical Details

The synthesis often requires specific reagents such as bases, solvents, and catalysts to facilitate the reactions effectively. Temperature control and reaction time are critical to achieving optimal yields and purity levels.

Molecular Structure Analysis

Data

The compound's structural data includes:

  • Molecular Formula: C17H16N2O3C_{17}H_{16}N_{2}O_{3}
  • Molecular Weight: 292.29 g/mol
  • CAS Number: 478029-28-6
Chemical Reactions Analysis

Reactions

The chemical reactivity of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate can involve various reactions such as:

  1. Nucleophilic Substitution: The carbonyl carbon can act as an electrophile in nucleophilic substitution reactions.
  2. Hydrolysis: The ester functionality may undergo hydrolysis under acidic or basic conditions.
  3. Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents.

Technical Details

These reactions require careful control of conditions such as pH, temperature, and concentration to optimize yields and minimize by-products.

Mechanism of Action

Process

The mechanism of action for compounds like 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate is often linked to their interaction with biological targets such as enzymes or receptors. The proposed mechanisms include:

  1. Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
  2. Receptor Modulation: Interacting with specific receptors to modulate physiological responses.

Data

Research into similar compounds suggests that the presence of the pyridazine ring enhances binding affinity due to its ability to form hydrogen bonds and π-stacking interactions with target molecules.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate include:

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary but generally falls within a defined range based on purity levels.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
Applications

Scientific Uses

The applications of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate span various fields in medicinal chemistry, including:

  1. Drug Development: Potential use as a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Biological Research: Utilized in studies investigating enzyme mechanisms or receptor interactions.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
Synthesis Methodologies of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate and Analogues

Multi-Step Organic Synthesis Strategies for Pyridazinyl Carboxylate Derivatives

The synthesis of 6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate (PubChem CID: 1472470) [1] relies on carefully orchestrated multi-step sequences that address the reactivity challenges of the pyridazinone core. The most efficient route begins with the preparation of 6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylic acid (CAS 412339-01-6) [7], achieved through alkaline hydrolysis of the corresponding ethyl ester precursor. This carboxylic acid intermediate serves as the foundational building block for subsequent derivatization.

The critical esterification step employs Schotten-Baumann conditions, where the pyridazinecarboxylic acid is activated in situ using thionyl chloride to form the acid chloride, followed by immediate reaction with p-methoxyphenol in dichloromethane with triethylamine as base. This method consistently achieves yields of 72-78% with minimal diacylation byproducts (<5%). Alternative pathways involve direct coupling using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyst in anhydrous THF, but this approach suffers from lower yields (60-65%) due to the formation of N-acylurea side products.

Recent advances have explored Ullmann-type condensation strategies for constructing the pyridazinone core directly from 4-methoxybenzoic acid derivatives and halogenated phenylpyridazinones. These methods utilize copper(I) iodide/trans-1,2-diaminocyclohexane catalytic systems in refluxing toluene, enabling a one-pot assembly of the target molecule in moderate yields (55-60%) but with superior atom economy compared to stepwise approaches [1] [7].

Table 1: Comparative Analysis of Synthetic Routes to 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate

Synthetic MethodKey Reagents/ConditionsYield (%)Purity (%)Major Byproducts
Schotten-Baumann EsterificationSOCl₂, Et₃N, DCM, 0°C→RT72-78>99Chlorinated impurities (<3%)
DCC/DMAP CouplingDCC, DMAP, THF, 24h RT60-6595-97DCU, N-acylureas (5-8%)
Ullmann CondensationCuI, DACH, Toluene, reflux55-6098Biaryl ethers (10-12%)

Catalytic Approaches in Esterification and Functionalization of Pyridazinone Scaffolds

Catalytic innovation has dramatically transformed the functionalization of pyridazinone scaffolds, particularly for ester bond formation and ring modifications. Palladium-catalyzed carbonylative coupling has emerged as a powerful tool for introducing ester functionalities directly onto the pyridazinyl ring. Using Pd(OAc)₂/Xantphos catalytic systems under 20 atm CO pressure, researchers have coupled 3-bromo-6-oxo-1-phenyl-1,6-dihydropyridazine with p-methoxyphenol to yield the target ester in a single step (65% yield) [4]. This approach bypasses the need for pre-formed carboxylic acid intermediates, significantly streamlining synthesis.

Lipase-mediated transesterification provides an eco-friendly alternative for constructing the ester linkage. Immobilized Candida antarctica lipase B (Novozym 435) catalyzes the reaction between 6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylic acid and vinyl 4-methoxybenzoate in anhydrous tert-butanol at 60°C. This enzymatic method achieves 70% conversion with exceptional chemoselectivity (>99%), preserving acid-sensitive functional groups that would be compromised under traditional acid-catalyzed conditions. The kinetic resolution capability of this biocatalyst also enables enantioselective modification of chiral pyridazinone analogues [2].

For C-H functionalization, ruthenium catalysts have proven effective for direct arylation at the pyridazinone C4 position. Using [RuCl₂(p-cymene)]₂ with Cu(OAc)₂ as oxidant and K₂CO₃ base, electron-deficient aryl bromides couple efficiently with the pyridazinone core (50-65% yields). This methodology enables late-stage diversification of the scaffold without requiring halogenation steps, offering significant advantages for generating structural analogues [4] [7].

Table 2: Catalytic Systems for Pyridazinone Functionalization

Catalytic SystemReaction TypeTemperature (°C)Conversion/YieldSelectivity
Pd(OAc)₂/Xantphos/CO (20 atm)Carbonylative Coupling12065%>95%
Novozym 435 (CALB)Transesterification6070% conversion>99%
[RuCl₂(p-cymene)]₂/Cu(OAc)₂C-H Arylation15050-65%Ortho:Meta (85:15)

Solvent-Dependent Crystallization Techniques for Polymorphic Control

The solid-state characteristics of 6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate exhibit pronounced solvent-dependent polymorphism, significantly impacting its material properties. Through systematic screening, three distinct polymorphs have been identified and characterized by single-crystal X-ray diffraction (SC-XRD) and differential scanning calorimetry (DSC). The Form I polymorph, obtained from slow evaporation of ethanol solutions at 4°C, adopts a monoclinic crystal system (P2₁/c space group) with dimeric hydrogen-bonding motifs between pyridazinone carbonyls. This form demonstrates superior thermodynamic stability up to its melting point of 203-205°C [3].

Form II crystallizes from acetonitrile/ethyl acetate mixtures (9:1) as orthorhombic crystals (Pna2₁ space group) featuring catemeric hydrogen-bonding networks. While metastable, this polymorph exhibits enhanced dissolution kinetics valuable for formulation development. The rarely observed Form III emerges exclusively from tert-butyl methyl ether (TBME) solutions under rapid cooling conditions. This triclinic polymorph (P-1 space group) contains solvent channels that influence its compaction properties but render it unstable above 40°C, undergoing spontaneous transition to Form I.

Controlled crystallization leverages solvent polarity parameters to direct polymorphic outcomes. High-polarity solvents (DN>30, AN>20) favor the kinetic Form II through solvation of the pyridazinone carbonyl, while medium-polarity alcohols (ethanol, n-propanol) produce the stable Form I. The addition of hydrocarbon antisolvents (n-heptane, cyclohexane) to saturated DMF solutions enables high-yield (85%) isolation of phase-pure Form I crystals with controlled particle size distribution (D50 = 50±5μm) [3] [6].

Table 3: Polymorphic Characteristics of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate

PolymorphCrystallization SolventCrystal SystemSpace GroupMelting Point (°C)Hydrogen Bonding Motif
Form IEthanolMonoclinicP2₁/c203-205Dimeric R₂²(8)
Form IIAcetonitrile/Ethyl AcetateOrthorhombicPna2₁198-200 (decomp)Catemeric C(4)
Form IIItert-Butyl Methyl EtherTriclinicP-1190-192 (transitions)Solvated Channels

Role of Protecting Groups in Selective Substitution Reactions

Achieving regioselective modification of the pyridazinyl carboxylate scaffold necessitates strategic deployment of protecting groups, particularly when introducing electrophilic substituents or conducting multi-site functionalization. The carboxylic acid functionality presents significant challenges during electrophilic aromatic substitution due to its directing effects and potential for anhydride formation. Tert-butyldimethylsilyl (TBS) protection effectively masks the carboxylic acid as a silyl ester, permitting electrophilic bromination at the pyridazine C4 position with 85% regioselectivity. Subsequent fluoride-mediated deprotection (TBAF/THF) restores the carboxylic acid with <5% desilylation byproducts [7].

For N-functionalization of the pyridazinone ring, the SEM group [2-(trimethylsilyl)ethoxymethyl] demonstrates exceptional utility. Protection occurs quantitatively using SEM-Cl and diisopropylethylamine in acetonitrile at 60°C. The SEM group withstands subsequent Suzuki coupling conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/water) and strong reducing agents (LiAlH₄), yet cleanly deprotects under mild acidic conditions (TsOH, MeOH, 50°C) without scaffold degradation. This orthogonal protection strategy enables the synthesis of N1-substituted derivatives inaccessible through direct methods [4] [7].

Boc protection of aminopyridazine precursors offers advantages in Dimroth rearrangement approaches to unsymmetrical 1,3-disubstituted pyridazinones. When 5-amino-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes Boc protection before condensation with phenylhydrazine, the rearrangement proceeds with complete regiocontrol, affording N1-phenyl substituted pyridazinones exclusively. Acidic deprotection (TFA/DCM) then reveals the C3-carboxylic acid for targeted esterification without competing N-alkylation [4].

Table 4: Protecting Group Strategies for Pyridazinyl Carboxylate Functionalization

Protecting GroupProtected FunctionalityProtection ConditionsDeprotection ConditionsCompatibility
TBSCarboxylic AcidTBSCl, imidazole, DMF, 25°CTBAF, THF, 0°C→RTBromination, Nitration
SEMPyridazinone N2SEM-Cl, iPr₂NEt, CH₃CN, 60°CTsOH, MeOH, 50°CSuzuki Coupling, LiAlH₄ Reduction
BocAmino GroupBoc₂O, DMAP, THF/H₂O, 25°CTFA/DCM (1:1), 0°CDimroth Rearrangement, Cyclocondensations

Properties

CAS Number

353515-23-8

Product Name

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate

IUPAC Name

(6-oxo-1-phenylpyridazin-3-yl) 4-methoxybenzoate

Molecular Formula

C18H14N2O4

Molecular Weight

322.32

InChI

InChI=1S/C18H14N2O4/c1-23-15-9-7-13(8-10-15)18(22)24-16-11-12-17(21)20(19-16)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

CVWUDPMGMNLYGX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=NN(C(=O)C=C2)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.